molecular formula C14H18Cl2N2O2 B1662278 McN-A-343 CAS No. 55-45-8

McN-A-343

Numéro de catalogue: B1662278
Numéro CAS: 55-45-8
Poids moléculaire: 317.2 g/mol
Clé InChI: CXFZFEJJLNLOTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Muscarinic Receptor Agonism

McNA343 has been extensively studied for its role as a muscarinic receptor agonist. It demonstrates selectivity towards the M1 receptor subtype, which is significant in various physiological processes. Research indicates that McNA343 acts as a full agonist at M2 receptors but shows varied effects across different tissues and receptor subtypes:

  • M1 Receptor Activity : McNA343 has been shown to selectively stimulate M1 receptors, leading to enhanced neuronal signaling and potential therapeutic effects in cognitive disorders .
  • M2 Receptor Effects : In guinea-pig isolated taenia caeci, McNA343 exhibited full agonistic activity at M2 receptors, indicating its potential in modulating gastrointestinal motility .

Inhibition of Colon Cancer Cell Proliferation

Recent studies have highlighted the utility of McNA343 in cancer research, particularly its inhibitory effects on colon cancer cell proliferation:

  • Mechanism of Action : McNA343 selectively activates M1 receptors in human colon cancer cell lines (e.g., H508), leading to a significant reduction in cell proliferation. The compound was shown to decrease cell growth in a dose-dependent manner, with an IC50 value of approximately 136.8 µM .
  • Comparative Potency : In comparative studies, another M1 selective agonist, xanomeline, was found to be more potent than McNA343 in inhibiting cell proliferation, suggesting that while McNA343 is effective, there are more potent alternatives available for therapeutic use .

Competitive Inhibition Studies

Research has delved into the interaction dynamics of McNA343 with muscarinic receptors:

  • Receptor Interaction : Studies indicate that McNA343 acts competitively at the orthosteric site on the M1 muscarinic receptor. It inhibits the alkylation of the receptor by acetylcholine mustard (AChM), demonstrating competitive behavior against irreversible ligands .
  • Allosteric Modulation : The compound's interaction with muscarinic receptors may also involve allosteric modulation, as evidenced by its differential effects in various tissues .

Summary Table of Key Findings

Application AreaKey FindingsReferences
Muscarinic AgonismSelective for M1 and M2 receptors; full agonist activity noted
Colon Cancer ProliferationInhibits proliferation of H508 cells; IC50 = 136.8 µM
Competitive InhibitionActs at orthosteric site; inhibits AChM binding
Allosteric ModulationPotential allosteric interactions noted across different tissues

Case Study on Cancer Cell Lines

In a controlled laboratory setting, H508 human colon cancer cells were treated with varying concentrations of McNA343 to assess its effects on proliferation:

  • Experimental Design : Cells were incubated with McNA343 over several days, followed by assessment of cell viability through standard assays.
  • Results : A clear dose-dependent reduction in cell proliferation was observed, supporting the hypothesis that M1 receptor activation can inhibit cancer cell growth effectively .

Neuropharmacological Studies

McNA343's impact on cognitive functions has been investigated using animal models:

  • Methodology : Behavioral assays were conducted to evaluate memory and learning capabilities post-treatment with McNA343.
  • Findings : Enhanced cognitive performance was noted in models treated with McNA343 compared to controls, indicating potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Mécanisme D'action

Target of Action

McN-A-343 is a selective M1 muscarinic agonist . It primarily targets the M1 muscarinic acetylcholine receptor (M1AChR) . The M1 receptor is one of the five muscarinic receptors (M1-M5) that play crucial roles in various physiological functions. They are predominantly found in the nervous system and are involved in neurotransmission .

Mode of Action

This compound interacts with its target, the M1 muscarinic receptor, in an orthosteric manner . This means it binds to the same site on the receptor as the natural ligand, acetylcholine. Upon binding, this compound stimulates the receptor, leading to a series of intracellular events .

Biochemical Pathways

The activation of M1 muscarinic receptors by this compound triggers several biochemical pathways. For instance, it stimulates muscarinic transmission in sympathetic ganglia . In the eye, it causes contraction of the iris sphincter, ciliary muscle, and trabecular meshwork, as well as increases the outflow facility of aqueous humor . It also stimulates goblet cell secretion in the conjunctiva, contributing to the protective tear film .

Pharmacokinetics

It’s important to note that these properties can significantly impact the bioavailability and efficacy of the compound .

Result of Action

The activation of M1 muscarinic receptors by this compound leads to various molecular and cellular effects. For example, in the eye, it causes contraction of certain muscles, leading to changes in intraocular pressure . It also stimulates goblet cell secretion, contributing to the protective tear film . Moreover, this compound has been found to reduce inflammation and oxidative stress in an experimental model of ulcerative colitis .

Méthodes De Préparation

La synthèse du McN-A-343 implique plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais les méthodes de synthèse en laboratoire fournissent une base pour l'extrapolation du processus de production.

Analyse Des Réactions Chimiques

Le McN-A-343 subit diverses réactions chimiques, notamment :

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement aux récepteurs muscariniques M1. Il agit comme un agoniste partiel avec une affinité similaire pour les cinq sous-types de récepteurs muscariniques de l'acétylcholine, mais sa sélectivité relative est due à une efficacité plus élevée pour les sous-types M1 et M4 . Le composé peut également se lier à un site allostérique sur le récepteur M2, ce qui en fait un "agoniste bitopique" . De plus, le this compound a des actions non muscariniques, notamment l'activation des récepteurs nicotiniques de l'acétylcholine et l'antagonisme des récepteurs de la sérotonine .

Comparaison Avec Des Composés Similaires

Le McN-A-343 est unique en sa stimulation sélective des récepteurs muscariniques M1. Des composés similaires comprennent :

Comparé à ces composés, la capacité unique du this compound à agir comme un agoniste bitopique et sa plus grande efficacité aux récepteurs M1 en font un outil précieux dans la recherche pharmacologique.

Activité Biologique

McNA343, a muscarinic receptor agonist, has been extensively studied for its biological activity, particularly in relation to the M1 muscarinic receptor subtype. This article synthesizes findings from diverse research studies to elucidate the compound's pharmacological profile, mechanisms of action, and potential therapeutic applications.

Overview of McNA343

McNA343 (4-(trimethyl-amino)-2-butynyl N-(3-chlorophenyl)carbamate) is characterized by its selective agonistic activity at muscarinic receptors, particularly M1 and M4 subtypes. Its quaternary ammonium structure limits central nervous system penetration, leading to peripheral effects such as increased blood pressure and heart rate without significant central effects .

The mechanism of action of McNA343 involves selective activation of muscarinic receptors, which influences various physiological responses. The compound exhibits:

  • Partial Agonism : It acts as a partial agonist across all five muscarinic receptor subtypes but shows higher efficacy at M1 and M4 receptors .
  • Competitive Inhibition : Studies indicate that McNA343 can competitively inhibit the alkylation of M1 receptors by other ligands, suggesting it interacts at the orthosteric site .

Biological Activity in Cancer Research

Recent studies have explored the effects of McNA343 on human colon cancer cell lines, notably H508 and HCT116. The findings are summarized in the following table:

Cell LineM1 Receptor ExpressionEC50 (µM)Effect on Proliferation
H508Low136.8Inhibition
HT-29Low548.1Inhibition
HCT116High7.89Strong inhibition

Key Findings:

  • Inhibition of Cell Proliferation : McNA343 treatment resulted in a dose-dependent reduction in cell proliferation across different colon cancer cell lines. Notably, HCT116 cells, which express higher levels of M1 receptors, showed significantly greater sensitivity to McNA343 compared to H508 and HT-29 cells .
  • Reversibility : The anti-proliferative effects were reversible upon removal of the compound, indicating that the action is not due to cytotoxicity but rather specific receptor activation .

Additional Pharmacological Effects

Beyond its action on muscarinic receptors, McNA343 has shown interaction with other receptor systems:

  • Nicotinic Acetylcholine Receptors : It activates certain nicotinic receptors, contributing to its complex pharmacological profile .
  • Serotonin Receptor Antagonism : The compound also exhibits antagonistic properties against serotonin 5-HT₃ and 5-HT₄ receptors .

Case Studies

A notable case study involved the application of McNA343 in experimental models to assess its potential for managing conditions linked to cholinergic dysfunction. The compound's selective action at M1 receptors makes it a candidate for further exploration in treating cognitive impairments associated with Alzheimer's disease.

Propriétés

IUPAC Name

4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2.ClH/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13;/h6-8,11H,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFZFEJJLNLOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203532
Record name 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

55-45-8
Record name 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(M-CHLOROPHENYLCARBAMOYLOXY)-2-BUTYNYL)TRIMETHYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW55R761RE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
McNA343
Reactant of Route 2
Reactant of Route 2
McNA343
Reactant of Route 3
Reactant of Route 3
McNA343
Reactant of Route 4
Reactant of Route 4
McNA343
Reactant of Route 5
Reactant of Route 5
McNA343
Reactant of Route 6
Reactant of Route 6
McNA343

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.